1-Methyl 3-amino-3-phosphonobutanoate
Description
1-Methyl 3-amino-3-phosphonobutanoate is a phosphonate-containing compound characterized by a methyl group at the 1-position, an amino group at the 3-position, and a phosphonate moiety integrated into its butanoate backbone. Phosphonates are known for their hydrolytic stability and mimicry of phosphate groups in biological systems, making them relevant in enzyme inhibition and medicinal chemistry . The methyl and amino substituents may further modulate solubility, reactivity, and interactions with biological targets, as seen in analogous compounds .
Properties
CAS No. |
81746-53-4 |
|---|---|
Molecular Formula |
C5H12NO5P |
Molecular Weight |
197.13 g/mol |
IUPAC Name |
(2-amino-4-methoxy-4-oxobutan-2-yl)phosphonic acid |
InChI |
InChI=1S/C5H12NO5P/c1-5(6,12(8,9)10)3-4(7)11-2/h3,6H2,1-2H3,(H2,8,9,10) |
InChI Key |
MFFLYHZDGXRYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)(N)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl 3-amino-3-phosphonobutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-3-phosphonobutanoic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 1-Methyl 3-amino-3-phosphonobutanoate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl 3-amino-3-phosphonobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) and aryl halides (e.g., bromobenzene) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce various alkyl or aryl derivatives.
Scientific Research Applications
1-Methyl 3-amino-3-phosphonobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl 3-amino-3-phosphonobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phosphonate groups can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphonate-Containing Analogs
Phosphonates are critical in designing enzyme inhibitors and agrochemicals due to their resistance to hydrolysis. Key comparisons include:
- Methylphosphonofluoridate Derivatives (e.g., 1-Ethyl-1-methylpropyl methylphosphonofluoridate): These compounds feature a phosphonofluoridate group, which enhances electrophilicity and reactivity compared to non-fluorinated phosphonates like 1-methyl 3-amino-3-phosphonobutanoate.
- Methyl Esters in Synthesis (e.g., Methyl 2-Benzoylamino-3-Oxobutanoate): Unlike phosphonates, ester groups in such compounds are more labile under acidic or basic conditions. The replacement of the ester with a phosphonate in 1-methyl 3-amino-3-phosphonobutanoate likely improves metabolic stability, a key advantage in drug design .
Table 1: Phosphonate vs. Ester Analogs
| Compound | Key Functional Groups | Hydrolytic Stability | Biological Relevance |
|---|---|---|---|
| 1-Methyl 3-amino-3-phosphonobutanoate | Methyl, amino, phosphonate | High | Enzyme inhibition (hypothetical) |
| Methylphosphonofluoridate derivatives | Methyl, phosphonofluoridate | Moderate | Neurotoxic agents |
| Methyl 2-benzoylamino-3-oxobutanoate | Methyl, ester, benzoylamino | Low | Synthetic intermediate |
Methyl Group Position and Bioactivity
The position of methyl groups significantly influences molecular interactions. For example:
- Caffeine Analogs (e.g., 1-Methylxanthine): The 1-methyl group in caffeine derivatives is critical for lifespan-extending activity in C. elegans, suggesting that methyl positioning can dictate biological efficacy. Similarly, the 1-methyl group in 1-methyl 3-amino-3-phosphonobutanoate may stabilize its conformation or enhance binding to target proteins .
- Ionic Liquids (e.g., 1-Methylimidazolium-based ILs) : Methyl groups on imidazolium cations improve solvent properties by modulating hydrophobicity and ionic strength. This highlights the role of methyl substituents in tuning physicochemical properties, which could extend to the solubility and stability of the target compound .
Amino-Substituted Compounds
Amino groups contribute to hydrogen bonding and charge interactions. Comparisons include:
- 3-Acetoxy-5-Methyl-2-Nitro-Terephthalic Acid Derivatives: The amino group in such compounds is often acetylated or nitro-substituted, reducing basicity. In contrast, the free amino group in 1-methyl 3-amino-3-phosphonobutanoate may enhance its ability to act as a zwitterion, improving water solubility .
- Methyl Butadiene Derivatives: While 1-Methyl Butadiene lacks a phosphonate or amino group, its high flammability and reactivity underscore the importance of substituents in determining hazard profiles. The phosphonate and amino groups in the target compound likely reduce volatility compared to alkenes like 1-Methyl Butadiene .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 1-Methyl 3-amino-3-phosphonobutanoate with high purity?
- Methodological Answer : A one-pot condensation approach, adapted from protocols for structurally similar aminophosphonic acids, involves reacting benzyl carbamate with triphenyl phosphite and a substituted aldehyde in glacial acetic acid under reflux (2–6 hours). Post-hydrolysis with 35% HCl and purification via column chromatography (Dowex 50WX8 resin) or recrystallization (ethanol-water mixtures) ensures high purity. Critical parameters include molar ratios (e.g., aldehyde excess to drive reactivity) and pH adjustment with propylene oxide to precipitate the product .
Q. How can structural characterization of 1-Methyl 3-amino-3-phosphonobutanoate be reliably performed?
- Methodological Answer : Combine ¹H NMR (to confirm methyl and amino group environments) and ³¹P NMR (to verify phosphonate bonding). For unresolved stereochemistry, use X-ray crystallography or advanced chromatographic techniques (e.g., chiral HPLC). Cross-reference with InChI identifiers for structural validation in databases .
Q. What experimental variables most significantly impact yield during synthesis?
- Methodological Answer : Key variables include:
- Reaction Time : Prolonged reflux (>6 hours) may degrade thermally unstable intermediates.
- Solvent Choice : Glacial acetic acid enhances protonation of intermediates but may require neutralization steps.
- Purification : Recrystallization solvent ratios (e.g., 3:1 ethanol-water) influence crystal purity.
Systematic optimization via fractional factorial design is recommended .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the methyl group in 1-Methyl 3-amino-3-phosphonobutanoate’s bioactivity?
- Methodological Answer : Employ isotopic labeling (e.g., ¹³C-methyl groups) to track metabolic pathways in enzymatic assays. Compare activity against analogs lacking the methyl group (e.g., via de novo synthesis). Kinetic studies (e.g., Michaelis-Menten parameters) can reveal steric or electronic effects on enzyme binding .
Q. What strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer :
- Multi-technique validation : Use dynamic light scattering (DLS) for aggregation analysis and HPLC to assess purity-driven solubility.
- Environmental controls : Standardize pH, temperature, and ionic strength during measurements.
- Cross-reference synthesis protocols : Impurities from incomplete hydrolysis (e.g., residual triphenyl phosphite) may artificially reduce solubility .
Q. How can enzymatic interaction studies be designed to probe this compound’s inhibition/activation potential?
- Methodological Answer : Utilize HPLC-coupled enzyme assays (e.g., monitoring β-alanine release, as in carnosine derivative studies). For phosphonate-specific enzymes (e.g., phosphatases), apply competitive inhibition assays with fluorogenic substrates. Include negative controls (e.g., non-phosphonated analogs) to isolate phosphonate-driven effects .
Q. What challenges arise in in vivo studies of 1-Methyl 3-amino-3-phosphonobutanoate, and how are they mitigated?
- Methodological Answer :
- Stability : Use deuterated solvents or stabilize via co-administration with protease inhibitors.
- Toxicity : Pre-screen in cell lines (e.g., HEK293) for acute cytotoxicity.
- Bioavailability : Employ lipid nanoparticle encapsulation to enhance membrane permeability.
Safety protocols (e.g., explosion-proof equipment, grounding) are critical during handling due to structural analogs’ flammability risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
